N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide
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Overview
Description
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide is a synthetic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a unique structure that combines an oxadiazole ring with an isoxazole ring, both of which are known for their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The isoxazole ring is then introduced through a cycloaddition reaction involving nitrile oxides and alkenes.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This often includes the use of high-throughput synthesis techniques and advanced purification methods such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole or isoxazole rings.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting key proteins involved in cell proliferation and survival . The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement of pathways related to cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole and isoxazole derivatives, such as:
- N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide
- N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide
Uniqueness
What sets N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide apart is its specific combination of the chlorophenyl group with the oxadiazole and isoxazole rings
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN4O3/c13-8-3-1-7(2-4-8)11-16-17-12(19-11)15-10(18)9-5-6-14-20-9/h1-6H,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNJOZLMGORRHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=NO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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